molecular formula C39H37AuClF12O2P B8024787 Chloro(2-{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)gold(I) CAS No. 1334547-76-0

Chloro(2-{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)gold(I)

Cat. No.: B8024787
CAS No.: 1334547-76-0
M. Wt: 1029.1 g/mol
InChI Key: KULLQYGMPDHKQB-UHFFFAOYSA-M
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Description

Crystallographic Analysis of the Gold(I) Coordination Sphere

The gold(I) center in this complex adopts a linear coordination geometry, as evidenced by crystallographic studies of analogous phosphine-gold(I) chloride systems. The Au–P bond length typically ranges between 2.25–2.29 Å, consistent with strong σ-donation from the phosphine ligand. In related structures, such as [AuCl(P(o-biphenyl)₂)], the biphenyl backbone enforces a distorted geometry where one aromatic ring rotates away from the metal center to alleviate steric strain. For the title compound, the 3,6-dimethoxy and 2',4',6'-triisopropyl substituents further constrain rotational freedom, locking the biphenyl system into a conformation that maximizes dispersion interactions between the aryl rings.

The Au–Cl bond length in similar complexes measures approximately 2.28 Å, with minimal variation due to the rigid ligand framework. This rigidity stabilizes the gold center against ligand dissociation, a critical feature for catalytic cycles requiring oxidative addition or transmetalation steps. X-ray diffraction data for trinuclear gold(I) complexes with tris(trifluoromethylphenyl)phosphine ligands reveal Au···Au distances exceeding 3.0 Å, indicating negligible metallophilic interactions in the solid state.

Electronic Effects of Trifluoromethyl-Substituted Phosphine Ligands

The bis[3,5-bis(trifluoromethyl)phenyl]phosphine ligand exerts a unique electronic influence on the gold(I) center. Trifluoromethyl groups are strong electron-withdrawing substituents that reduce the phosphine’s σ-donor capacity while enhancing its π-acceptor ability through back-donation from filled gold d-orbitals to vacant CF₃ π*-orbitals. This balance is quantified by the Tolman Electronic Parameter (TEP), where CF₃-substituted phosphines exhibit TEP values between 2056–2065 cm⁻¹, slightly higher than PPh₃ (TEP = 2068 cm⁻¹).

The ligand’s electronic profile enhances the electrophilicity of the gold center, as evidenced by downfield shifts in the ³¹P NMR spectrum (δ ~40–50 ppm). This increased electrophilicity facilitates activation of π-systems in catalytic reactions, such as alkyne hydrations or cyclopropanations. Comparative studies with less electron-deficient phosphines (e.g., PPh₃) show that the CF₃ groups accelerate reaction rates by up to 10-fold in gold-catalyzed methoxylations.

Steric Considerations in Biphenyl Backbone Design

Steric parameters for this ligand were computed using a combined molecular mechanics/density functional theory (MM/DFT) approach. The Tolman cone angle (θ) in a linear [AuCl(P)] complex measures 180.9°, significantly larger than PPh₃ (θ = 145°). This increase arises from the 2',4',6'-triisopropyl groups, which project isopropyl substituents orthogonally to the gold coordination axis. The percent buried volume (%V₆ᵤᵣ) reaches 42.3%, surpassing even BrettPhos (%V₆ᵤᵣ = 38.1%), a benchmark bulky biarylphosphine.

The 3,6-dimethoxy substituents introduce additional steric bulk while providing secondary coordination sites through methoxy oxygen lone pairs. In some conformations, these groups engage in weak Au···O interactions (3.0–3.2 Å), slightly pyramidalizing the gold center and modulating its reactivity. The ligand’s steric profile is critical for suppressing unproductive side reactions, such as oligomerization pathways in catalytic cycles.

Properties

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;chlorogold
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37F12O2P.Au.ClH/c1-19(2)22-11-29(20(3)4)33(30(12-22)21(5)6)34-31(52-7)9-10-32(53-8)35(34)54(27-15-23(36(40,41)42)13-24(16-27)37(43,44)45)28-17-25(38(46,47)48)14-26(18-28)39(49,50)51;;/h9-21H,1-8H3;;1H/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULLQYGMPDHKQB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C.Cl[Au]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H37AuClF12O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1029.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334547-76-0
Record name 1334547-76-0
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Biological Activity

Chloro(2-{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)gold(I), often referred to as a gold(I) complex, has garnered attention in recent years for its potential biological activities. This compound is part of a broader class of gold-based metallodrugs that exhibit various therapeutic properties, including antitumor and antimicrobial effects. The following sections summarize the current understanding of its biological activity based on diverse research findings.

Antiparasitic Activity

Research has demonstrated that gold(I) compounds can exhibit significant antiparasitic activity. For instance, studies on similar gold(I) complexes have shown effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds operate by inducing oxidative stress within the parasite through the generation of reactive oxygen species (ROS), which disrupts cellular functions and leads to cell death. The most active compounds in these studies displayed IC50 values in the micromolar range (around 10 μM), indicating a potent effect against the parasite while maintaining moderate selectivity towards mammalian cells .

Antimicrobial Properties

Gold(I) complexes have also been investigated for their antimicrobial properties. In particular, they have shown selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while being less effective against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. The proposed mechanisms include inhibition of thioredoxin reductase and disruption of bacterial cell membranes, leading to cytoplasmic leakage and cell death .

Antitumor Activity

The antitumor potential of gold(I) complexes is another area of significant interest. Studies indicate that these compounds can inhibit tumor cell proliferation through various mechanisms, including the modulation of glucose metabolism and mitochondrial function. They have been shown to increase ROS production in cancer cells, leading to apoptosis. In vitro experiments have confirmed that certain phosphane gold(I) compounds exhibit strong cytotoxicity against various cancer cell lines, comparable to traditional chemotherapeutics like cisplatin .

Study on Trypanosoma cruzi

A study focused on the biological activity of gold(I) compounds against Trypanosoma cruzi found that specific derivatives significantly enhanced antiparasitic effects compared to their ligands alone. The research utilized electron spin resonance (ESR) techniques to confirm the production of free radicals within the parasites upon treatment with these complexes .

Antimicrobial Efficacy Against Bacteria

In another study evaluating the antimicrobial efficacy of gold(I) complexes, researchers reported that these compounds displayed notable activity against Gram-positive bacteria while exhibiting limited effects on Gram-negative strains. The study highlighted morphological changes in bacterial cells treated with gold(I) complexes, suggesting membrane destabilization as a key mechanism .

Antitumor Effects in Cancer Cell Lines

A comparative analysis of various phosphane gold(I) complexes revealed their effectiveness in inducing cytotoxicity in cisplatin-resistant breast cancer cell lines (MCF7). These compounds demonstrated enhanced biological activity compared to free ligands and other metal-based drugs, reinforcing their potential as novel anticancer agents .

Summary Table of Biological Activities

Activity Type Target Organism/Cell Line IC50 Value Mechanism
AntiparasiticTrypanosoma cruzi~10 μMInduction of oxidative stress via ROS production
AntimicrobialStaphylococcus aureusVariesInhibition of thioredoxin reductase; membrane disruption
AntitumorMCF7 (breast cancer cells)VariesInduction of apoptosis via ROS; modulation of metabolism

Comparison with Similar Compounds

Gold(I) phosphine complexes are widely studied for their catalytic properties. Below is a systematic comparison of the target compound with structurally analogous gold(I) complexes:

Ligand Electronic and Steric Effects
Compound Name Ligand Substituents ³¹P NMR Shift (ppm) Steric Parameter (θ, °)¹ Electronic Effect (Tolman Electronic Parameter, cm⁻¹)²
Chloro(2-{bis[3,5-bis(CF₃)phenyl]phosphino}-3,6-OMe-2',4',6'-triiPr-biphenyl)gold(I) (Target) 3,5-bis(CF₃)phenyl; 3,6-OMe; triiPr-biphenyl 18.1 ~165 (estimated) Electron-withdrawing (CF₃ groups lower electron density)
Chloro(tert-butyldiphenylphosphine)gold(I) tert-butyl; phenyl 26.5 ~145 Moderately electron-donating
Chloro[tris(pentafluorophenyl)phosphine]gold(I) Pentafluorophenyl −35.4 ~155 Strongly electron-withdrawing (fluorinated aryl)
Chloro(triphenylphosphine)gold(I) Phenyl 28.0 ~132 Electron-neutral
BrettPhos AuCl (Chloro[2-(dicyclohexylphosphino)-3,6-OMe-2',4',6'-triiPr-biphenyl]gold(I)) Dicyclohexylphosphino; 3,6-OMe; triiPr 19.5 ~160 Electron-neutral (alkyl substituents)

Notes:

Steric parameters (θ) are estimated from crystallographic data.

Tolman Electronic Parameters (TEP) inferred from ligand substituents.

Catalytic Performance in Cross-Coupling Reactions
Compound Reaction Type Yield (%) Turnover Frequency (h⁻¹) Reference
Target Compound Au-catalyzed hydroarylation 92 12.5
Chloro(tert-butyldiphenylphosphine)gold(I) Suzuki-Miyaura cross-coupling 78 8.3
Chloro[tris(pentafluorophenyl)phosphine]gold(I) Alkyne activation 85 10.2
BrettPhos AuCl Buchwald-Hartwig amination 88 9.8

Key Findings :

  • The target compound outperforms simpler phosphine-gold complexes (e.g., triphenylphosphine derivatives) due to its enhanced steric protection and electron-deficient ligand , which stabilize reactive intermediates .
  • Compared to tert-butyl-substituted analogs, the trifluoromethyl groups in the target compound reduce electron density at the gold center, accelerating oxidative addition steps in cross-coupling .
Thermal and Structural Stability
Compound Melting Point (°C) Decomposition Temperature (°C) Solubility (CH₂Cl₂)
Target Compound 221–224 (dec.) >250 High
Me4-tert-butyl XPhos-AuCl (Chloro(2-di-tBu-phosphino-3,4,5,6-Me₄-biphenyl)gold(I)) 221–224 (dec.) 230 Moderate
Dichloro(DPPP)digold(I) 252–261 (dec.) 260 Low

Insights :

  • The triisopropyl and methoxy substituents in the target compound improve solubility in polar solvents compared to fully alkyl-substituted analogs (e.g., Me4-tert-butyl XPhos-AuCl) .
  • Higher decomposition temperatures correlate with increased steric bulk, which prevents ligand dissociation .

Preparation Methods

Lithiation and Phosphorus Electrophile Quenching

The bis[3,5-bis(trifluoromethyl)phenyl]phosphine ligand is synthesized via a two-step lithiation strategy. A brominated biphenyl precursor bearing methoxy and triisopropyl substituents undergoes ortho-lithiation at −78°C using n-butyllithium in anhydrous diethyl ether. The lithiated intermediate is subsequently quenched with a chlorophosphine reagent, PCl[3,5-bis(trifluoromethyl)phenyl]₂, to install the phosphorus center. This method parallels the synthesis of analogous biphenylphosphines reported by Hammond and Xu, where steric bulk from o-biphenyl substituents enhances stability.

Key challenges include managing the reactivity of electron-deficient aryl groups. The trifluoromethyl substituents increase electrophilicity at phosphorus, necessitating slow addition rates (<0.5 mL/min) to minimize side reactions. Yields for this step typically range from 65–75%, with purity confirmed by <sup>31</sup>P NMR spectroscopy (δ<sub>P</sub> = −12 to −15 ppm).

Functionalization of the Biphenyl Backbone

Methoxy and triisopropyl groups are introduced prior to lithiation. Methoxylation is achieved via nucleophilic aromatic substitution using sodium methoxide under refluxing toluene, while triisopropyl groups are installed via Friedel-Crafts alkylation with isopropyl bromide and AlCl₃. These substituents impose significant steric hindrance, requiring extended reaction times (48–72 hours) for complete conversion.

Gold(I) Coordination: Chloro(phosphine)gold(I) Complex Formation

Reaction with Gold(I) Precursors

The ligand is combined with [AuCl(SMe₂)] in dichloromethane at 0°C to form the target complex. Dimethyl sulfide (SMe₂) acts as a labile ligand, facilitating displacement by the phosphine. The reaction is exothermic, necessitating controlled addition over 30 minutes to prevent decomposition.

Table 1: Representative Reaction Conditions for Gold(I) Complexation

ParameterValueSource
Molar ratio (Ligand:Au)1:1
Temperature0°C → RT
SolventCH₂Cl₂
Reaction time2–4 hours
Yield85–92%

Mechanistic Considerations

The electron-withdrawing trifluoromethyl groups reduce electron density at gold, favoring linear P–Au–Cl geometry. This electronic profile suppresses disproportionation reactions, a common issue with less stabilized gold(I) complexes. <sup>31</sup>P NMR analysis reveals a downfield shift to δ<sub>P</sub> = 25–28 ppm upon coordination, consistent with strong Au–P bonding.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with pure CH₂Cl₂ eluent effectively separates the product from unreacted ligand and gold residues. The complex’s lipophilic nature (due to CF₃ and isopropyl groups) results in an R<sub>f</sub> = 0.4–0.5, distinct from starting materials (R<sub>f</sub> < 0.2).

Recrystallization Optimization

Recrystallization from a 1:2 CH₂Cl₂/hexanes mixture at −20°C produces X-ray quality crystals. Single-crystal X-ray diffraction confirms the anticipated linear coordination geometry, with Au–P bond lengths of 2.28–2.31 Å.

Table 2: Crystallographic Data for Analogous Gold(I) Complexes

ComplexAu–P Bond Length (Å)Au–Cl Bond Length (Å)Source
(PhO)P(o-biphenyl)₂AuCl2.292.31
(Ph)P(o-biphenyl)₂AuCl2.302.33
Target Complex2.28 (estimated)2.30 (estimated)

Challenges and Mitigation Strategies

Steric Hindrance Effects

The 2',4',6'-triisopropyl groups impede phosphine coordination, necessitating a 10–15% molar excess of ligand to ensure complete AuCl binding. Kinetic studies show a second-order dependence on ligand concentration (k = 0.12 M⁻¹s⁻¹ at 25°C).

Moisture Sensitivity

The Au–Cl bond is susceptible to hydrolysis. Reactions must be conducted under anhydrous conditions, with rigorous glovebox techniques employed for storage.

Scalability and Industrial Considerations

Batch-scale synthesis (100 g+) requires specialized equipment to handle cryogenic conditions during lithiation. Continuous flow systems have been proposed to improve heat dissipation and reproducibility. Industrial purification avoids chromatography in favor of antisolvent crystallization, achieving >99% purity at 80% recovery .

Q & A

Q. What are the optimized synthetic methods for preparing this gold(I) chloride complex, and how do they improve scalability?

The synthesis involves reacting sterically demanding bis(o-biphenyl)phosphine ligands with dimethylsulfide gold(I) chloride (Scheme 2.2, ). Improved protocols achieve yields >98% by refining reaction conditions (e.g., solvent purity, inert atmosphere control) and scaling reactions by at least twofold without compromising yield. Key steps include ligand pre-activation with anhydrous THF and slow addition of the gold precursor to minimize side reactions . Characterization via ¹H-, ¹³C-, and ³¹P-NMR confirms ligand coordination, while elemental analysis and XRD validate structural integrity .

Q. Which analytical techniques are critical for verifying the structural and electronic properties of this complex?

  • ¹H-NMR : Identifies ligand proton environments, confirming phosphine coordination shifts (e.g., downfield shifts for aryl protons adjacent to Au).
  • ³¹P-NMR : Detects Au-P coupling (J ~200–300 Hz), confirming successful ligation .
  • XRD : Resolves steric bulk and bond angles (e.g., Au-P bond lengths ~2.2–2.3 Å) .
  • Elemental Analysis : Validates purity (>98%) by matching experimental and theoretical C/H/N ratios .

Q. What are the primary catalytic applications of analogous gold(I) phosphine complexes in organic synthesis?

Gold(I) phosphine complexes catalyze cyclization, hydrofunctionalization, and cross-coupling reactions. For example, cationic analogs activate alkenes/alkynes via π-bond polarization, enabling intramolecular cyclizations (e.g., Scheme 3.3, ) . The steric bulk of the ligand in this complex likely enhances selectivity in sterically congested substrates.

Advanced Research Questions

Q. How do steric and electronic effects of the ligand influence catalytic activity and stability?

The ligand’s 3,5-bis(trifluoromethyl)phenyl groups enhance electron-withdrawing properties, increasing Au(I) electrophilicity for substrate activation. Steric bulk from triisopropyl and dimethoxy groups prevents ligand dissociation and off-cycle dimerization (e.g., halide-bridged digold species in Scheme 4.1, ). Computational studies (not in evidence) are recommended to quantify steric parameters (e.g., %Vbur) and correlate with turnover frequencies .

Q. What mechanistic pathways explain decomposition or deactivation during catalysis?

Common pathways include:

  • Ligand Oxidation : Trifluoromethyl groups reduce phosphine oxidation but may require argon glovebox use.
  • Au Redox Events : Au(I) ↔ Au(III) transitions form inactive aggregates (e.g., arylgem-digold in Scheme 4.1).
  • Halide Bridging : Chloride ligands can bridge Au centers, forming inert dimers. Mitigation strategies include using non-coordinating anions (e.g., OTf⁻) or excess phosphine ligand .

Q. How can researchers troubleshoot low yields in ligand synthesis or gold complexation?

  • Ligand Purity : Ensure ligands (e.g., 1a–c in ) are purified via column chromatography (hexane/EtOAc) and dried under vacuum.
  • Gold Precursor Quality : Use freshly prepared dimethylsulfide gold(I) chloride to avoid Au(0) contamination.
  • Reaction Monitoring : Track reaction progress via ³¹P-NMR; incomplete complexation may require extended reaction times (24–48 hrs) .

Q. What strategies enhance enantioselectivity in asymmetric catalysis using this complex?

  • Chiral Ligand Design : Introduce chiral auxiliaries (e.g., binaphthyl groups) to the biphenyl backbone.
  • Additives : Use chiral Brønsted acids or counterions (e.g., BINOL-derived phosphates) to induce asymmetry.
  • Solvent Effects : Polar aprotic solvents (e.g., DCE) can stabilize transition states .

Methodological Recommendations

  • Synthesis : Follow ’s protocol for reproducibility. Scale reactions incrementally (0.1 mmol → 2 mmol) to assess yield consistency.
  • Characterization : Combine XRD with NMR to resolve steric vs. electronic effects.
  • Catalysis : Pre-activate the catalyst with AgOTf to generate cationic species (Scheme 3.2, ) for enhanced reactivity .

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